N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide
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Overview
Description
N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide is a chemical compound that features an acetylphenyl group attached to a piperazine ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 4-acetylphenylamine with 2-chloro-N-(piperazin-1-yl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The acetylphenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-2-(piperazin-1-yl)propan-1-one
- 1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-(4-tert-butylphenoxy)propan-1-one
Uniqueness
N-(4-Acetylphenyl)-2-(piperazin-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylphenyl group and a piperazine ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
111281-60-8 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C14H19N3O2/c1-11(18)12-2-4-13(5-3-12)16-14(19)10-17-8-6-15-7-9-17/h2-5,15H,6-10H2,1H3,(H,16,19) |
InChI Key |
TYELEIVOCGHIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2 |
Origin of Product |
United States |
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